An In-depth Technical Guide to 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (Isopinocampheol)
An In-depth Technical Guide to 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (Isopinocampheol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and known biological activities of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, a bicyclic monoterpenoid alcohol commonly known as isopinocampheol. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Properties of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a chiral molecule and can exist as different stereoisomers, with the most common being (+)-isopinocampheol and (-)-isopinocampheol. Its properties can vary slightly depending on the specific stereoisomer. It is a colorless to pale yellow solid or liquid with a characteristic camphor-like aroma.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. Data is presented for different isomers where available.
| Property | (+)-Isopinocampheol | (-)-Isopinocampheol | General/Unspecified Isomer |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight ( g/mol ) | 154.25 | 154.25 | 154.25 |
| Melting Point (°C) | 51-53 | 52-55 | 54-56 |
| Boiling Point (°C) | 219 (lit.) | 219 (lit.) | 217-219 |
| Density (g/cm³) | 0.960 ± 0.06 (Predicted) | 0.960 ± 0.06 (Predicted) | 0.8389 (rough estimate)[1] |
| Flash Point (°C) | 93.4 (closed cup) | 93.33 | 84.4 |
| Optical Activity ([α]/D) | +35.1° (c=20 in ethanol) | -34° (c=20 in ethanol) | Not Applicable |
| Solubility | Soluble in organic solvents, limited in water. | Soluble in organic solvents, limited in water. | Soluble in water (926.3 mg/L @ 25 °C est.) |
| Appearance | Colorless to pale yellow solid | Colorless to pale yellow solid | Colorless to pale yellow liquid/solid |
Chemical Identifiers
The various stereoisomers of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol are registered under different CAS numbers.
| Isomer | CAS Number |
| (+)-Isopinocampheol | 24041-60-9, 27779-29-9 |
| (-)-Isopinocampheol | 1196-00-5, 25465-65-0 |
| (±)-Isopinocampheol | 473-61-0 |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, as well as for the evaluation of its biological activities.
Synthesis of (-)-Isopinocampheol
A common method for the synthesis of (-)-isopinocampheol is through the hydroboration of (+)-α-pinene. The following protocol is adapted from Organic Syntheses.
Materials:
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(+)-α-Pinene
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Sodium borohydride
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Boron trifluoride etherate
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Diglyme
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30% Hydrogen peroxide
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3 N Sodium hydroxide
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Ether
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Anhydrous magnesium sulfate
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Petroleum ether
Procedure:
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A solution of sodium borohydride in diglyme is prepared in a flask equipped with a stirrer, dropping funnel, and a condenser.
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(+)-α-Pinene is added to the solution.
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Boron trifluoride etherate is added dropwise to the stirred solution.
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The reaction mixture is stirred at room temperature for a specified period.
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Water is added to decompose the excess hydride.
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The organoborane is oxidized by the addition of 3 N sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide at a controlled temperature.
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The mixture is then stirred for a period to ensure complete oxidation.
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The product is extracted with ether.
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The ether extract is washed with water to remove diglyme and then dried over anhydrous magnesium sulfate.
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The ether is removed by distillation.
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The resulting crude (-)-isopinocampheol is purified by vacuum distillation.
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Further purification can be achieved by recrystallization from petroleum ether.
Determination of Physicochemical Properties
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Melting Point: Determined using a standard melting point apparatus.
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Boiling Point: Determined by distillation at atmospheric or reduced pressure.
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Optical Rotation: Measured using a polarimeter with a sodium D line light source, with the sample dissolved in a suitable solvent (e.g., ethanol).
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Flash Point: Determined using a closed-cup flash point tester according to standard methods such as ASTM D3828 or ASTM D6450.
Biological Activity Assays
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Antioxidant Activity:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This spectrophotometric assay measures the ability of the compound to scavenge the stable free radical DPPH. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, and the antioxidant capacity is measured by the decolorization of the solution.
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Anti-inflammatory Activity:
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LPS-stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using appropriate assays (e.g., Griess reagent for NO, ELISA for cytokines).
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Virucidal Activity against Herpes Simplex Virus 1 (HSV-1):
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Plaque Reduction Assay: A suspension of HSV-1 is incubated with different concentrations of the compound for a specific time. The mixture is then used to infect a monolayer of susceptible cells (e.g., Vero cells). After an incubation period, the number of viral plaques is counted and compared to the control to determine the percentage of viral inhibition.
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Sedative Activity:
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Pentobarbital-induced Sleep Test in Mice: Mice are administered the test compound, and after a set time, a hypnotic dose of pentobarbital is injected. The onset and duration of sleep (loss of righting reflex) are recorded and compared to a control group to assess the sedative or hypnotic-potentiating effect.
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Biological Activities and Signaling Pathways
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol has been reported to exhibit a range of biological activities. This section outlines the key findings and the putative signaling pathways involved.
Anti-inflammatory Activity
Many terpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism for isopinocampheol is not fully elucidated, a likely pathway involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Putative anti-inflammatory mechanism of Isopinocampheol via inhibition of the NF-κB pathway.
Virucidal Activity against HSV-1
Monoterpenes, including isopinocampheol, have been shown to possess virucidal activity against enveloped viruses like Herpes Simplex Virus 1 (HSV-1). The proposed mechanism involves the direct interaction of the monoterpene with the viral envelope glycoproteins (gB, gD, gH/gL), which are essential for viral attachment to and fusion with the host cell membrane. This interaction can inactivate the virus before it can infect a host cell.
Caption: Proposed virucidal mechanism of Isopinocampheol against HSV-1.
Sedative Activity
(±)-Isopinocampheol has demonstrated a sedative effect in animal models, suggesting it acts as a depressant on the central nervous system. While the precise molecular target has not been definitively identified for isopinocampheol, many sedative and anxiolytic compounds modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It is hypothesized that isopinocampheol may act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to increased neuronal inhibition and sedation.
Caption: Hypothesized sedative mechanism of Isopinocampheol via modulation of the GABA-A receptor.
Characterization Workflow
The comprehensive characterization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol involves a multi-step process from synthesis or isolation to the determination of its biological activities.
Caption: General workflow for the characterization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol.
Conclusion
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol (isopinocampheol) is a well-characterized monoterpenoid with established physicochemical properties. Emerging research has highlighted its potential as a bioactive compound with anti-inflammatory, virucidal, and sedative properties. The putative mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and direct interaction with viral components, make it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this versatile natural product.

